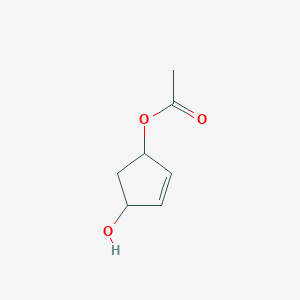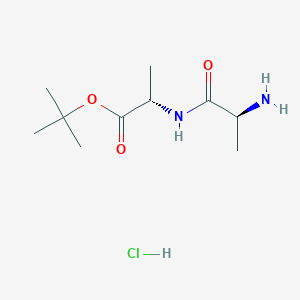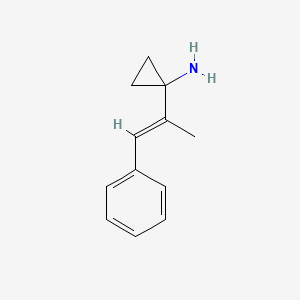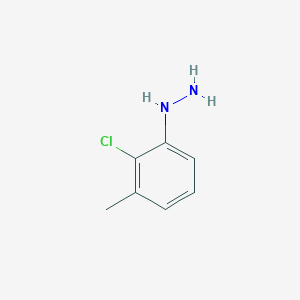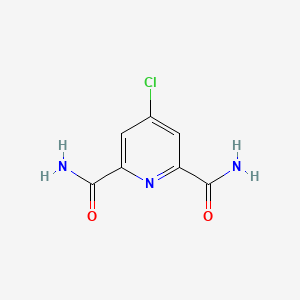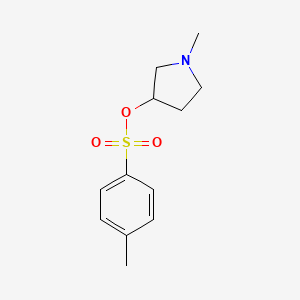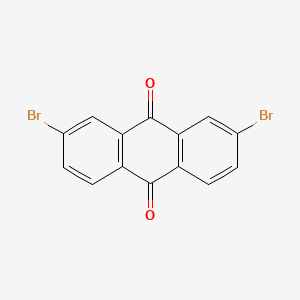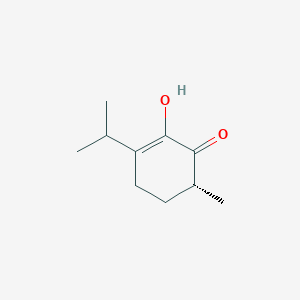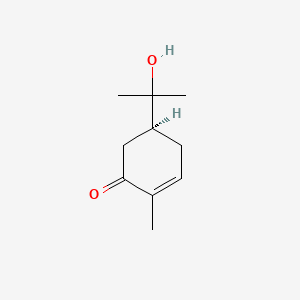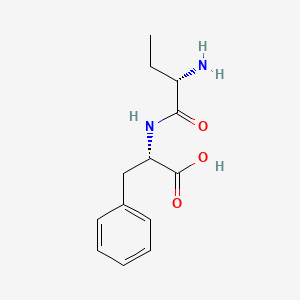
H-Abu-Phe-OH
Descripción general
Descripción
H-Abu-Phe-OH is a synthetic peptide that has gained attention in the scientific community due to its potential applications in research. It is a small peptide consisting of only three amino acids: abu (alpha-aminobutyric acid), phe (phenylalanine), and oh (carboxylic acid).
Aplicaciones Científicas De Investigación
H-Abu-Phe-OH has potential applications in various scientific research areas, including neuroscience, immunology, and cancer research. It can be used to study the effects of neuropeptides on the central nervous system, as well as the immune response to certain antigens. Additionally, H-Abu-Phe-OH has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of H-Abu-Phe-OH is not fully understood. However, it has been shown to bind to opioid receptors in the brain, which are involved in pain regulation and reward pathways. Additionally, H-Abu-Phe-OH has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
H-Abu-Phe-OH has been shown to have various biochemical and physiological effects. It has been shown to induce analgesia (pain relief) in animal models, as well as modulate the immune response to certain antigens. Additionally, H-Abu-Phe-OH has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using H-Abu-Phe-OH in lab experiments is that it is a small peptide, making it easier to synthesize and purify compared to larger peptides. Additionally, H-Abu-Phe-OH has been shown to have potent biological activity, making it a useful tool for studying various biological processes. However, one limitation of using H-Abu-Phe-OH is that its mechanism of action is not fully understood, which may limit its use in certain research areas.
Direcciones Futuras
There are several future directions for H-Abu-Phe-OH research. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy in vivo and to optimize its delivery to cancer cells. Additionally, the mechanism of action of H-Abu-Phe-OH needs to be further elucidated to fully understand its potential applications in various research areas. Finally, the synthesis and purification methods for H-Abu-Phe-OH could be optimized to improve its yield and purity.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-10(14)12(16)15-11(13(17)18)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8,14H2,1H3,(H,15,16)(H,17,18)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTULGEQUTVYWDK-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-phenylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



